Cas no 2228769-09-1 (4-methyl-4-{pyrazolo1,5-apyridin-3-yloxy}piperidine)

4-Methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl group and a pyrazolo[1,5-a]pyridine moiety via an ether linkage. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyrazolo[1,5-a]pyridine component contributes to potential bioactivity, while the piperidine scaffold enhances solubility and metabolic stability. Its rigid yet flexible framework allows for diverse derivatization, facilitating the development of novel bioactive molecules. The compound's synthetic versatility and potential pharmacological relevance make it a promising candidate for further exploration in drug discovery and medicinal chemistry applications.
4-methyl-4-{pyrazolo1,5-apyridin-3-yloxy}piperidine structure
2228769-09-1 structure
Product name:4-methyl-4-{pyrazolo1,5-apyridin-3-yloxy}piperidine
CAS No:2228769-09-1
MF:C13H17N3O
MW:231.293582677841
CID:5997827
PubChem ID:165864095

4-methyl-4-{pyrazolo1,5-apyridin-3-yloxy}piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-4-{pyrazolo1,5-apyridin-3-yloxy}piperidine
    • EN300-1748513
    • 2228769-09-1
    • 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
    • Inchi: 1S/C13H17N3O/c1-13(5-7-14-8-6-13)17-12-10-15-16-9-3-2-4-11(12)16/h2-4,9-10,14H,5-8H2,1H3
    • InChI Key: FCXWZSHKJDQVAT-UHFFFAOYSA-N
    • SMILES: O(C1C=NN2C=CC=CC2=1)C1(C)CCNCC1

Computed Properties

  • Exact Mass: 231.137162174g/mol
  • Monoisotopic Mass: 231.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.6Ų
  • XLogP3: 1.3

4-methyl-4-{pyrazolo1,5-apyridin-3-yloxy}piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1748513-5.0g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
5g
$4722.0 2023-05-26
Enamine
EN300-1748513-2.5g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
2.5g
$3191.0 2023-09-20
Enamine
EN300-1748513-1.0g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
1g
$1629.0 2023-05-26
Enamine
EN300-1748513-10.0g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
10g
$7004.0 2023-05-26
Enamine
EN300-1748513-0.25g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
0.25g
$1498.0 2023-09-20
Enamine
EN300-1748513-0.5g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
0.5g
$1563.0 2023-09-20
Enamine
EN300-1748513-1g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
1g
$1629.0 2023-09-20
Enamine
EN300-1748513-0.05g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
0.05g
$1368.0 2023-09-20
Enamine
EN300-1748513-0.1g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
0.1g
$1433.0 2023-09-20
Enamine
EN300-1748513-5g
4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine
2228769-09-1
5g
$4722.0 2023-09-20

Additional information on 4-methyl-4-{pyrazolo1,5-apyridin-3-yloxy}piperidine

Introduction to 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine (CAS No. 2228769-09-1)

4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine, with the CAS number 2228769-09-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine, a versatile heterocyclic amine that plays a crucial role in the development of various therapeutic agents. The unique structural features of 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine make it a promising candidate for the treatment of several diseases, particularly those involving the central nervous system (CNS).

The pyrazolo[1,5-a]pyridine moiety in 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine is known for its biological activity and has been extensively studied for its potential as a scaffold in drug discovery. Pyrazolo[1,5-a]pyridines are characterized by their ability to interact with various biological targets, including enzymes, receptors, and ion channels. This interaction can modulate signaling pathways and cellular processes, making them valuable leads for the development of new therapeutic agents.

The piperidine ring in 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine further enhances its pharmacological profile by providing additional points of interaction with biological targets. Piperidines are commonly found in many approved drugs and drug candidates due to their favorable pharmacokinetic properties and ability to cross the blood-brain barrier (BBB). The presence of a methyl group at the 4-position of the piperidine ring can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Recent studies have highlighted the potential of 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine as a modulator of serotonin receptors. Serotonin is a neurotransmitter that plays a key role in regulating mood, sleep, and appetite. Dysregulation of serotonin signaling is implicated in various psychiatric disorders, including depression, anxiety, and schizophrenia. Compounds that can selectively modulate serotonin receptors have shown promise in preclinical studies for treating these conditions.

In addition to its potential as a serotonin receptor modulator, 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to injury or infection and is involved in many chronic diseases such as arthritis and neurodegenerative disorders. The ability of this compound to inhibit pro-inflammatory cytokines and enzymes suggests its potential as an anti-inflammatory agent.

The synthesis of 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using palladium catalysts. The choice of synthetic method can significantly impact the overall efficiency and cost-effectiveness of the process.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine. Early results from Phase I trials have shown promising pharmacokinetic profiles and tolerability in healthy volunteers. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 4-methyl-4-{pyrazolo[1,5-a]pyridin-3-yloxy}piperidine (CAS No. 2228769-09-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to the advancement of drug discovery efforts.

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